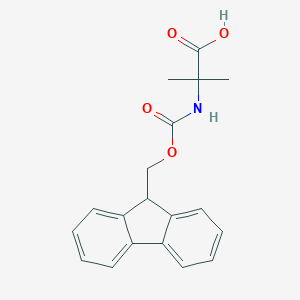

Fmoc-α-甲基丙氨酸

描述

Fmoc-alpha-methylalanine is a synthetic amino acid that can be used as an anticancer agent . It has been shown to inhibit the growth of prostate cancer cells and induce cell death by inhibiting protein synthesis .

Synthesis Analysis

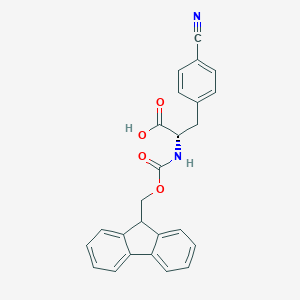

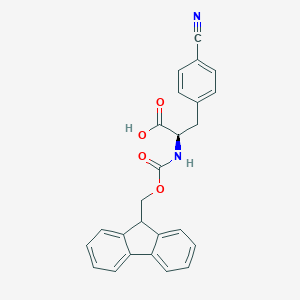

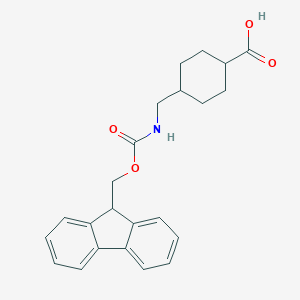

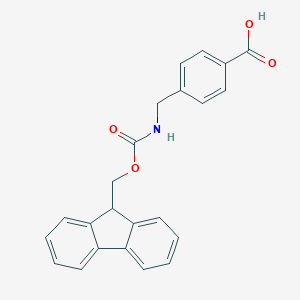

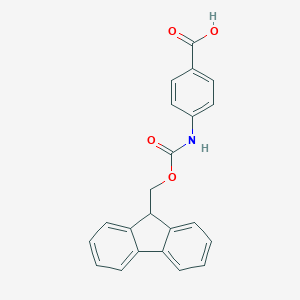

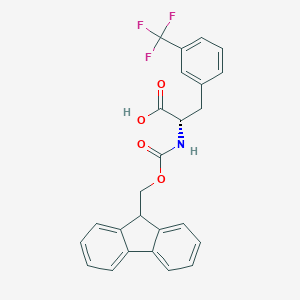

The synthesis of Fmoc-alpha-methylalanine involves multiple steps: deprotection of the N-terminal of the growing peptide chain, activation of the incoming amino acid C-terminal by a coupling agent, and coupling of the C-terminal of the incoming amino acid chain with the N-terminal of the growing peptide chain .Molecular Structure Analysis

The molecular formula of Fmoc-alpha-methylalanine is C19H19NO4 . Its molecular weight is 325.36 g/mol . The structure of Fmoc-alpha-methylalanine includes a fluorenyl group, which contributes to its hydrophobicity and aromaticity .Chemical Reactions Analysis

Fmoc-alpha-methylalanine can self-assemble into supramolecular nanostructures under aqueous conditions . This self-assembly is facilitated by the inherent hydrophobicity and aromaticity of the Fmoc moiety .Physical And Chemical Properties Analysis

Fmoc-alpha-methylalanine has a predicted density of 1.256±0.06 g/cm3 . Its melting point is 182-188°C, and its boiling point is 544.3±33.0 °C . The refractive index is 1.614 .科学研究应用

Fmoc-Aib-OH Applications in Scientific Research

Peptide Synthesis: Fmoc-Aib-OH is widely used in peptide chemistry for the synthesis of peptides and proteins. It serves as a temporary protecting group for amino groups to prevent side reactions during chemical reactions .

Receptor-Ligand Interaction Studies: This compound is utilized in studying receptor-ligand interactions through encoded amino acid scanning, which is crucial for understanding cellular signaling and drug design .

Self-Assembly Features: The Fmoc moiety’s inherent hydrophobicity and aromaticity promote the association of building blocks, making Fmoc-modified amino acids like Fmoc-Aib-OH valuable for applications that require self-assembly features .

Solid-Phase Peptide Synthesis (SPPS): Fmoc-Aib-OH plays a role in solid-phase peptide synthesis (SPPS), where it is used for coupling reactions, particularly in aqueous environments or with water-dispersible nanoparticulate Fmoc-amino acids .

Deprotection Strategy Improvement: The orthogonal deprotection strategy of Fmoc, which includes Fmoc-Aib-OH, provides improved synthesis conditions for complex peptides that contain sensitive functional groups .

Industrial Production of Polypeptide Drugs: Fmoc-Aib-OH is involved in the production of polypeptide drugs such as tilpotide, offering advantages like high product purity, yield, and cost-effectiveness for large-scale industrial production .

作用机制

Fmoc-Aib-OH, also known as Fmoc-2-Aminoisobutyric acid or Fmoc-alpha-methylalanine, is a compound used in organic synthesis and peptide chemistry . This article will explore its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Target of Action

Fmoc-Aib-OH is primarily used as a protecting group in peptide synthesis . It temporarily protects the amino group of an amino acid to prevent side reactions during chemical reactions .

Mode of Action

The Fmoc group is base-labile, meaning it can be rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

Fmoc-Aib-OH plays a crucial role in the chemical synthesis of peptides . The Fmoc group’s inherent hydrophobicity and aromaticity promote the association of building blocks, enabling the efficient synthesis of peptides .

Pharmacokinetics

It is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, dmso, and acetone .

Result of Action

The primary result of Fmoc-Aib-OH’s action is the successful synthesis of peptides. By protecting the amino group of an amino acid, it allows for the controlled formation of peptide bonds, leading to the creation of peptides of significant size and complexity .

Action Environment

Fmoc-Aib-OH is sensitive to moisture and should be stored in a dry and well-ventilated place . It is recommended to avoid inhalation and contact with skin and eyes .

未来方向

属性

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c1-19(2,17(21)22)20-18(23)24-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16H,11H2,1-2H3,(H,20,23)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOZZVEPRYYCBTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90373235 | |

| Record name | Fmoc-alpha-methylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-alpha-methylalanine | |

CAS RN |

94744-50-0 | |

| Record name | 2-[[[(9H-Fluoren-9-yl)methoxy]carbonyl]amino]-2-methylpropionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94744-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-a-Fmoc-a-aminoisobutyric acid, N-fmoc-c-a-methylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094744500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fmoc-alpha-methylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-a-Fmoc-a-aminoisobutyric acid, N-Fmoc-C-a-methylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.035 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。